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Application Notes & Protocols: Assessing BRACO-19 Induced DNA Damage Response at Telomeres

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Compound of Interest					
Compound Name:	Braco-19 trihydrochloride				
Cat. No.:	B1662963	Get Quote			

Introduction

BRACO-19 is a potent 3,6,9-trisubstituted acridine derivative that functions as a G-quadruplex (G4) stabilizing ligand.[1][2] The G-rich single-stranded 3' overhang of telomeric DNA can fold into these G4 structures. By stabilizing these structures, BRACO-19 effectively inhibits the catalytic and capping functions of telomerase, the enzyme responsible for maintaining telomere length.[2][3][4] This interference leads to telomere uncapping, disassembly of the protective T-loop structure, and the displacement of key shelterin proteins like TRF2 and POT1.[1][4] The resulting dysfunctional telomeres are recognized as DNA double-strand breaks, triggering a robust DNA Damage Response (DDR) specifically at the chromosome ends.[1][5][6] These events ultimately lead to cell cycle arrest, senescence, or apoptosis in cancer cells, making BRACO-19 a molecule of significant interest in oncology research.[1][4]

This document provides detailed methodologies for assessing the telomere-specific DNA damage response induced by BRACO-19.

Mechanism of Action: BRACO-19 Induced Telomeric DDR

BRACO-19 binds to and stabilizes G-quadruplex structures in the telomeric DNA overhang. This prevents telomerase from accessing the telomere, leading to the displacement of shelterin proteins TRF2 and POT1. The exposed, "uncapped" telomere is then recognized by the cell's



DNA damage machinery, initiating a signaling cascade that involves the phosphorylation of H2AX (to form y-H2AX) and the recruitment of DDR factors like 53BP1, forming Telomere Dysfunction-Induced Foci (TIFs).



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Caption: BRACO-19 signaling pathway leading to telomere-specific DNA damage response.

Quantitative Analysis of BRACO-19 Activity

The following tables summarize quantitative data from studies on BRACO-19's effects on glioblastoma and uterine carcinoma cell lines.

Table 1: Cytotoxicity and Telomerase Inhibition

Cell Line	Cancer Type	BRACO-19 IC50 (μM)	Telomerase Activity Inhibition	Reference
U87	Glioblastoma	1.45	Dose- dependent	[1][7]
U251	Glioblastoma	1.55	Dose-dependent	[1][7]
SHG-44	Glioblastoma	2.5	Not Reported	[1][7]

| UXF1138L | Uterine Carcinoma | 2.5 | Not Reported |[3][8] |

Table 2: Induction of DNA Damage Response Markers (72h treatment)



Cell Line	Treatment	% of Cells with y-H2AX Foci	% of Cells with 53BP1 Foci	Reference
U87	Control	~15%	~12%	[1][9]
U87	2 μM BRACO-19	~68%	~65%	[1][9]
U251	Control	~18%	~15%	[1][9]

| U251 | 2 μM BRACO-19 | ~70% | ~62% |[1][9] |

Table 3: Quantification of Telomere-Specific DNA Damage (TIFs) in U87 Cells (72h treatment)

Parameter	Control	2 μM BRACO-19	Reference
% TIF-Positive Cells (γ- H2AX/TRF1)	~10%	~65%	[1][5]
% TIF-Positive Cells (53BP1/TRF1)	~8%	~62%	[1][5]

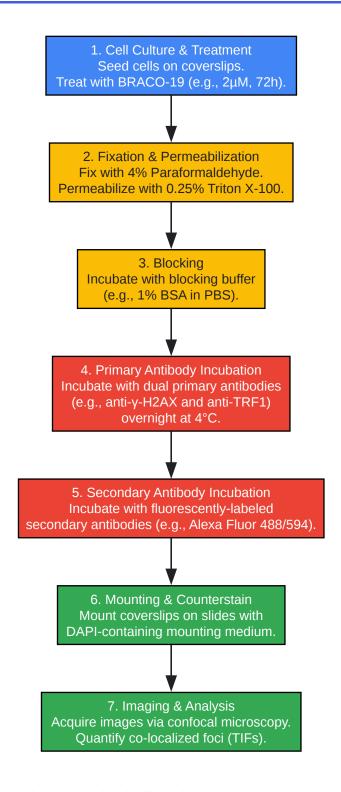
| Average TIFs per Nucleus | ~1 | ~7 |[1][5] |

Experimental Protocols

Protocol 1: Immunofluorescence (IF) for Telomere Dysfunction-Induced Foci (TIFs)

This method visualizes the co-localization of DNA damage response proteins (y-H2AX, 53BP1) with the telomere marker protein TRF1, providing direct evidence of a DDR at telomeres.





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Caption: Experimental workflow for Telomere Dysfunction-Induced Foci (TIF) analysis.

Methodology:



- Cell Seeding and Treatment:
 - Seed cells (e.g., U87 glioblastoma) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
 - Treat cells with the desired concentration of BRACO-19 (e.g., 2 μM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[1]
- Fixation and Permeabilization:
 - Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
 - Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking and Antibody Incubation:
 - Wash three times with PBS.
 - Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
 - Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use a combination of antibodies such as:
 - Mouse anti-y-H2AX and Rabbit anti-TRF1
 - Mouse anti-TRF1 and Rabbit anti-53BP1
 - Wash three times with PBS.
 - Incubate with corresponding Alexa Fluor-conjugated secondary antibodies (e.g., antimouse Alexa Fluor 594 and anti-rabbit Alexa Fluor 488) for 1 hour at room temperature in the dark.
- · Mounting and Imaging:

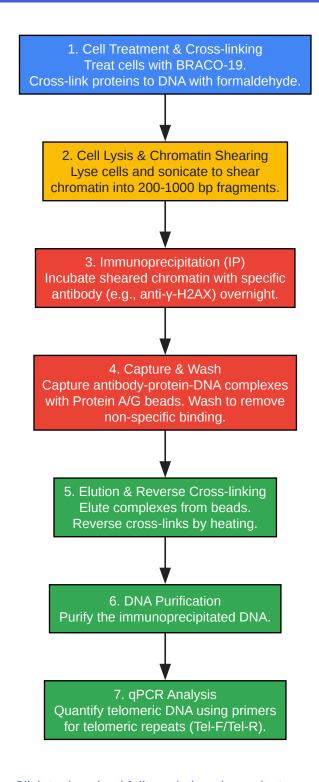


- Wash three times with PBS.
- Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
- Seal the coverslips with nail polish.
- Acquire images using a confocal laser scanning microscope.
- Data Analysis:
 - Count the number of cells with four or more co-localized foci (γ-H2AX/TRF1 or 53BP1/TRF1).[1][5] A cell meeting this criterion is scored as TIF-positive.
 - Calculate the percentage of TIF-positive cells from a total of at least 200 cells screened per condition.[1][9]
 - The average number of TIFs per nucleus can also be calculated.[1][5]

Protocol 2: Chromatin Immunoprecipitation (ChIP) and qPCR

ChIP followed by quantitative PCR (qPCR) is used to quantify the association of specific proteins (like γ-H2AX and 53BP1) with telomeric DNA, or the dissociation of shelterin proteins (TRF2, POT1).





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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

Methodology:

· Cell Treatment and Cross-linking:



- Culture and treat cells with BRACO-19 as described previously.
- Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.
- Scrape cells, wash with ice-cold PBS, and pellet by centrifugation.
- Chromatin Preparation:
 - Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.
 - Sonicate the lysate to shear the chromatin into fragments of approximately 200-1000 bp.
 Confirm fragment size by running an aliquot on an agarose gel.
 - Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin by incubating with Protein A/G agarose/magnetic beads for 1 hour.
 - Set aside an aliquot of the pre-cleared chromatin as "input" control.
 - Incubate the remaining chromatin with the antibody of interest (e.g., anti-γ-H2AX, anti-53BP1, anti-TRF2, anti-POT1) or a negative control (IgG) overnight at 4°C with rotation.
 - Add Protein A/G beads and incubate for 2-4 hours to capture the immune complexes.
- Washing and Elution:
 - Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove nonspecifically bound proteins.
 - Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
- · Reverse Cross-linking and DNA Purification:



- Reverse the cross-links by adding NaCl to the eluates and incubating at 65°C for at least 6 hours. Treat the "input" sample in parallel.
- Treat with RNase A and Proteinase K to remove RNA and proteins.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Quantitative PCR (qPCR):
 - Perform qPCR using primers specific for telomeric repeats (e.g., Tel-F: 5'-GGT TTT GAG GGT GAG GGT GAG GGT-3'; Tel-R: 5'-TCC CGA CTA TCC CTA TCC CTA TCC CTA TCC CTA-3').
 - Analyze the results by calculating the percentage of input DNA that was immunoprecipitated for each condition. An increase in the signal for γ-H2AX or 53BP1 indicates their recruitment to telomeres.[1] A decrease in the signal for TRF2 or POT1 indicates their displacement.[1][7]

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